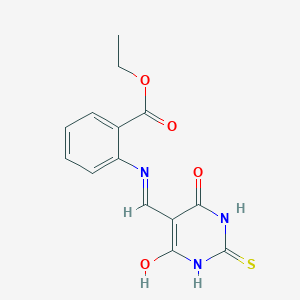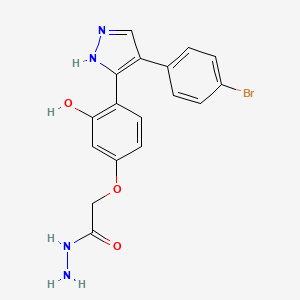![molecular formula C11H13NO4S B2654566 4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid CAS No. 1226271-16-4](/img/structure/B2654566.png)
4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[Methyl(prop-2-enyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 1226271-16-4 . It has a molecular weight of 255.29 . The IUPAC name for this compound is 4-{[allyl(methyl)amino]sulfonyl}benzoic acid . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H13NO4S/c1-3-8-12(2)17(15,16)10-6-4-9(5-7-10)11(13)14/h3-7H,1,8H2,2H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 255.29 .
Scientific Research Applications
Electrosynthesis of Drug Intermediates
M. Michman and M. Weiss described a method for preparing 4-(Di-n-propylsulfamyl)benzoic acid, an important pharmaceutical compound, through electrooxidation. This approach offers a safer and more environmentally friendly alternative to traditional chemical synthesis by avoiding the use of corrosive reagents and addressing safety concerns associated with chemical methods (Michman & Weiss, 1990).
Stress Tolerance in Plants
T. Senaratna et al. investigated the role of benzoic acid and its derivatives in inducing multiple stress tolerance in plants. Their findings suggest that benzoic acid can effectively induce tolerance to heat, drought, and chilling stress in bean and tomato plants, highlighting its potential in improving crop resilience to environmental stressors (Senaratna et al., 2004).
Antimicrobial Properties
The synthesis and characterization of metal complexes with sulfonamide derivatives, including 4-amino-N-(5-methyl-3-isoxazolyl)benzene sulfonamide, have shown antimicrobial properties. These complexes have been evaluated for their potential as antibacterial and antifungal agents, indicating their significance in medical and pharmaceutical chemistry (Pervaiz et al., 2020).
Nanofiltration Membranes for Dye Treatment
Novel sulfonated aromatic diamine monomers were synthesized and used to prepare thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and dye rejection capabilities, offering a promising approach for the treatment of dye solutions in wastewater management (Liu et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-[methyl(prop-2-enyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-3-8-12(2)17(15,16)10-6-4-9(5-7-10)11(13)14/h3-7H,1,8H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIZOERQCSXKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B2654485.png)
![N-(4-fluorophenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2654489.png)
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate](/img/structure/B2654490.png)
![N-(5-chloro-2-methoxyphenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2654495.png)

![N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2654498.png)



![2-(3-Chlorophenyl)-8-(cyclopropylcarbonyl)-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2654502.png)
![1-[5-(1-phenoxyethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2654503.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2654506.png)
